1-(フェロセニル)エタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

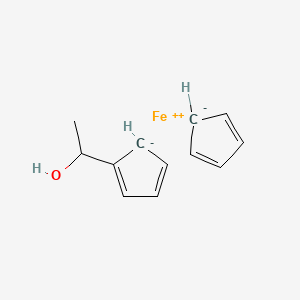

1-(Ferrocenyl)ethanol, also known as ferrocenyl ethanol, is an organometallic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a liquid at room temperature, with a boiling point of 104°C and a melting point of -14°C. 1-(Ferrocenyl)ethanol has a molar mass of 190.2 g/mol and a density of 0.9 g/cm³. It is a colorless liquid with a faint odor.

科学的研究の応用

材料科学

1-(フェロセニル)エタノールは、酸化鉄ナノ粒子の熱変換のための材料科学の分野で使用されてきました {svg_1} {svg_2}. このプロセスには、N2およびO2雰囲気下での1-(フェロセニル)エタノールの分解が含まれ、酸化雰囲気でのみナノ結晶の酸化鉄が形成されます {svg_3} {svg_4}.

医学

フェロセン系化合物には、1-(フェロセニル)エタノールなど、医学的な用途で潜在力があることが示されています。 それらは、抗癌剤の開発に使用されてきました {svg_5} {svg_6}. フェロセンとその誘導体は、電子移動速度を促進する潜在的なレドックス媒体として機能することができ、それによりデバイスの反応速度論と電気化学的応答が向上します {svg_7}.

エネルギー生産

エネルギー生産の分野では、1-(フェロセニル)エタノールを含むフェロセン系化合物の電気化学的特性が活用されてきました。 それらの優れた電気触媒活性は、より低い動作電位で反応の特異性と感度を高め、応答信号を増幅します {svg_8}.

化学合成

1-(フェロセニル)エタノールは、化学合成において応用が見出されています。 フェロセン誘導体は、リガンド、触媒、官能化材料、燃料添加剤、農薬、医薬品、および多くの生体有機金属化合物として使用されてきました {svg_9}.

環境科学

1-(フェロセニル)エタノールの熱分解は、環境科学に影響を与えます。 N2およびO2雰囲気下で行われる分解プロセスは、酸化雰囲気でのみナノ結晶の酸化鉄を生成します {svg_10} {svg_11}.

ナノテクノロジー

ナノテクノロジーの分野では、1-(フェロセニル)エタノールは酸化鉄ナノ粒子の熱変換に使用されてきました {svg_12} {svg_13}. 得られたナノ結晶の酸化鉄は、さまざまなナノテクノロジーベースのシステムにおいて潜在的な用途があります。

Safety and Hazards

1-(Ferrocenyl)ethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

将来の方向性

The future directions of 1-(Ferrocenyl)ethanol research could involve exploring its potential applications in various fields due to its versatile redox chemistry and catalytic activities . Additionally, the effect of the reaction atmosphere on the thermal decomposition of this organo-iron compound and the nature of the material produced could be further investigated .

作用機序

Target of Action

1-(Ferrocenyl)ethanol, also known as cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylethanol;iron(2+), is a ferrocene derivative . Ferrocene derivatives are known for their fascinating electrochemical properties and have been used in a wide variety of applications . .

Mode of Action

The mode of action of 1-(Ferrocenyl)ethanol is primarily through its thermal decomposition . The decomposition process is influenced by the reaction atmosphere and follows multiple steps . The compound exhibits different behaviors under N2 and O2 atmospheres, with two steps observed for N2 and three steps for O2 .

Biochemical Pathways

The thermal decomposition of 1-(Ferrocenyl)ethanol leads to the formation of nanocrystalline iron oxides only in an oxidative atmosphere . It is proposed that magnetite might form as an intermediate at the initial state of decomposition, which with an increase of temperature first converts to maghemite and then gradually to hematite .

Pharmacokinetics

The thermal stability of the compound and its solubility in organic solvents, as noted for ferrocene derivatives , may influence its bioavailability.

Result of Action

The result of the action of 1-(Ferrocenyl)ethanol is the formation of nanocrystalline iron oxides in an oxidative atmosphere . These iron oxides, including magnetite, maghemite, and hematite, have various applications due to their high stability, low energy band gap, high sensitivity, tunable optical and magnetic properties, low toxicity, and inexpensiveness .

Action Environment

The action of 1-(Ferrocenyl)ethanol is significantly influenced by the reaction atmosphere . The thermal decomposition process and the resulting products are affected by whether the atmosphere is inert (N2) or oxidative (O2) . This highlights the importance of environmental factors in influencing the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

The redox-active nature of 1-(Ferrocenyl)ethanol makes it a potential candidate for various biochemical reactions . It has excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states, which enhance its utility in various electrochemical applications

Cellular Effects

They induce G1-phase arrest and senescence, but do not cause apoptosis or necrosis . These effects are mediated through the ROS/p38 MAP-kinase pathway .

Molecular Mechanism

Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device . This suggests that 1-(Ferrocenyl)ethanol may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The thermal decomposition of 1-(Ferrocenyl)ethanol has been studied under different atmospheres . It was found that the decomposition followed two steps under N2 atmosphere and three steps under O2 atmosphere . The decomposition led to the formation of nanocrystalline iron oxides only in oxidative atmosphere .

Metabolic Pathways

The thermal decomposition of 1-(Ferrocenyl)ethanol has been studied, and it was proposed that magnetite might have formed as an intermediate, which with increase of temperature first converted to maghemite and then gradually to hematite .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Ferrocenyl)ethanol involves the reduction of 1-(Ferrocenyl)acetaldehyde using a reducing agent.", "Starting Materials": [ "Ferrocene", "Ethanol", "Acetaldehyde", "Sodium borohydride", "Methanol" ], "Reaction": [ "1. Dissolve Ferrocene in Acetaldehyde and add Ethanol to the mixture.", "2. Heat the mixture under reflux for several hours to form 1-(Ferrocenyl)acetaldehyde.", "3. Cool the mixture and add Sodium borohydride in Methanol to the reaction mixture.", "4. Stir the mixture for several hours to reduce 1-(Ferrocenyl)acetaldehyde to 1-(Ferrocenyl)ethanol.", "5. Filter the mixture to remove any solid impurities and evaporate the solvent to obtain the desired product." ] } | |

CAS番号 |

1277-49-2 |

分子式 |

C12H24FeO |

分子量 |

240.16 g/mol |

IUPAC名 |

cyclopentane;1-cyclopentylethanol;iron |

InChI |

InChI=1S/C7H14O.C5H10.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h6-8H,2-5H2,1H3;1-5H2; |

InChIキー |

YRBLOJHFEXMPGL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] |

正規SMILES |

CC(C1CCCC1)O.C1CCCC1.[Fe] |

製品の起源 |

United States |

Q & A

Q1: What is a simple and efficient method for synthesizing 1-(Ferrocenyl)ethanol?

A1: 1-(Ferrocenyl)ethanol can be effectively synthesized by reducing Acetyl ferrocene using Sodium borohydride (NaBH4) in the presence of Calcium chloride (CaCl2). [, , ] This reaction, typically carried out in methanol under reflux, has demonstrated yields up to 87.5%. [, ] The optimal molar ratio of reactants (Acetyl ferrocene: NaBH4: CaCl2) for this synthesis is 1:3:2. []

Q2: How can we confirm the successful synthesis of 1-(Ferrocenyl)ethanol?

A2: The synthesized 1-(Ferrocenyl)ethanol can be identified and characterized using various spectroscopic techniques. These include:

- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms present in the molecule and their chemical environment. [, ]

- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]

- Elemental analysis: This method determines the percentage composition of elements like Carbon, Hydrogen, and Iron, confirming the compound's elemental makeup. []

Q3: What are some applications of 1-(Ferrocenyl)ethanol in organic synthesis?

A3: 1-(Ferrocenyl)ethanol serves as a valuable starting material for synthesizing various organophosphorus compounds. For instance, it can be reacted with Phosphorus trichloride (PCl3), followed by alcoholysis and rearrangement, to produce 1-Ferrocenyl ethyl phosphonate diethyl ester. [] This ester can then be hydrolyzed using Bromotrimethylsilane (Me3SiBr) and Triethylamine (Et3N) to yield 1-Ferrocenyl ethyl phosphonic acid. []

Q4: How does the ferrocenyl group influence the reactivity of 1-(Ferrocenyl)ethanol?

A4: The ferrocenyl group, with its unique steric and electronic properties, significantly impacts the reactivity of 1-(Ferrocenyl)ethanol. [, ] For example, in the presence of acidic conditions, 1-cyclopropyl-1-ferrocenyl-ethanols undergo ring-opening reactions. [] The stereochemistry of these reactions is influenced by the preferred conformation of the carbocation intermediate, which is in turn affected by the steric bulk of the ferrocenyl group. []

Q5: Can 1-(Ferrocenyl)ethanol be used to produce nanomaterials?

A5: Yes, 1-(Ferrocenyl)ethanol can be utilized as a precursor for synthesizing iron oxide nanoparticles. [] The reaction atmosphere plays a crucial role in determining the properties of the resulting nanoparticles. [] Non-isothermal thermogravimetry serves as a valuable tool for analyzing the decomposition reaction and understanding the formation of these nanoparticles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![L-Valine, N-[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-(methylamino)-2-oxoethyl]-, methy](/img/no-structure.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B1143262.png)